![molecular formula C7H11N3 B3136269 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine CAS No. 41358-95-6](/img/structure/B3136269.png)
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Overview
Description
“4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their wide range of chemical and biological properties . The synthesis of “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve the reaction of α-halo ketones with guanidine salts, or lithiation of imidazoles and subsequent quenching with an electrophilic source of azide and subsequent hydrogenolysis to yield the 2-aminoimidazole functionality .Molecular Structure Analysis
The molecular structure of “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” consists of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Scientific Research Applications
Synthesis of Natural Products
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine ring is found in terrazoanthine natural products. It is synthesized in three steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide .
Interaction with Biological Targets
Biological targets containing glutamate and aspartate residues can interact with the 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine ring via four hydrogen bonds .
Bioisostere for Active Compounds
This compound has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds .
Core Structure in Medicinal Chemistry
The 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine ring is an interesting structural moiety in medicinal chemistry .
Development of New Drugs
Imidazole, which is a part of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine structure, has become an important synthon in the development of new drugs .
Broad Range of Biological Properties
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of Imidazole Derivatives
The synthesis of imidazole derivatives has been reported, including reaction of α-halo ketones with guanidine salts, or lithiation of imidazoles and subsequent quenching with an electrophilic source of azide and subsequent hydrogenolysis to yield the 2-aminoimidazole functionality .
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They interact with various biological targets, including those containing glutamate and aspartate residues .
Mode of Action
It is known that imidazole rings can interact with biological targets via hydrogen bonds . This interaction can lead to various changes in the target, affecting its function and potentially leading to therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to show a variety of biological activities, suggesting they may affect multiple pathways
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound is amphoteric in nature, showing both acidic and basic properties . This suggests that its action and stability could be influenced by the pH of its environment.
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGHVQOUVYCTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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